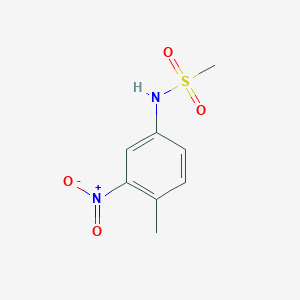

N-(4-methyl-3-nitrophenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-(4-methyl-3-nitrophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-6-3-4-7(9-15(2,13)14)5-8(6)10(11)12/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFHLQAYSGSNKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383846 | |

| Record name | N-(4-methyl-3-nitrophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80259-08-1 | |

| Record name | N-(4-methyl-3-nitrophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-METHYL-3'-NITROMETHANESULFONANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(4-methyl-3-nitrophenyl)methanesulfonamide: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of N-(4-methyl-3-nitrophenyl)methanesulfonamide, a specialized organic compound. The information is tailored for researchers, scientists, and professionals in drug development. This document details the compound's synthesis, predicted physicochemical properties, and potential areas of application, grounded in established chemical principles.

Introduction

This compound is an aromatic sulfonamide. Its structure, featuring a substituted phenyl ring with both a nitro and a methyl group, suggests its potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The sulfonamide functional group is a well-known pharmacophore, present in a wide array of therapeutic agents, including antibacterial, and anti-cancer drugs. The nitroaromatic component often serves as a key building block for the introduction of an amino group via reduction, opening pathways to a diverse range of derivatives.

Notably, a specific CAS number for this compound could not be definitively identified in major chemical databases, suggesting it may be a novel or less-common compound. Therefore, this guide presents a logical, proposed synthesis pathway and predicted properties based on the well-characterized precursor, 4-methyl-3-nitroaniline, and established principles of organic chemistry.

Physicochemical Properties

The properties of this compound can be predicted based on its structure. A summary of these predicted properties is presented in the table below.

| Property | Predicted Value |

| Molecular Formula | C₈H₁₀N₂O₄S |

| Molecular Weight | 230.24 g/mol |

| Appearance | Expected to be a crystalline solid |

| Melting Point | Predicted to be in the range of 150-180 °C |

| Boiling Point | Decomposes before boiling |

| Solubility | Likely soluble in polar organic solvents (e.g., acetone, ethyl acetate, DMSO) and sparingly soluble in water. |

| pKa | The sulfonamide N-H is expected to be weakly acidic. |

Synthesis Pathway

The synthesis of this compound can be logically approached in a two-step process, starting from the readily available p-toluidine. The first step involves the nitration of p-toluidine to form the key intermediate, 4-methyl-3-nitroaniline. The second step is the sulfonylation of this intermediate with methanesulfonyl chloride.

Caption: Nitration of p-toluidine to yield 4-methyl-3-nitroaniline.

Experimental Protocol:

A detailed protocol for the nitration of p-toluidine to 4-methyl-3-nitroaniline has been established in the literature. [1]

-

Dissolution: Dissolve 10 g of p-toluidine in 200 g of concentrated sulfuric acid.

-

Cooling: Cool the solution to below 0 °C using a freezing mixture.

-

Nitrating Mixture Preparation: Prepare a mixture of 7.5 g of nitric acid (d=1.48 g/ml) and 30 g of concentrated sulfuric acid.

-

Addition: Slowly add the nitrating mixture to the well-stirred p-toluidine solution, maintaining the temperature at 0 °C.

-

Reaction Quenching: After the addition is complete, allow the mixture to stand for a short period and then pour it into 500 ml of ice-cold water, ensuring the temperature remains below 25 °C.

-

Neutralization and Precipitation: Filter the solution to remove any impurities, dilute it to three times its volume, and neutralize with solid sodium carbonate while keeping the temperature low.

-

Isolation and Purification: Filter the resulting precipitate, press it dry, and recrystallize from alcohol to obtain 4-methyl-3-nitroaniline as yellow monoclinic needles. The expected yield is around 65-70%, with a melting point of 77.5 °C. [1]

Part 2: Sulfonylation of 4-Methyl-3-nitroaniline

The final step is the reaction of 4-methyl-3-nitroaniline with methanesulfonyl chloride to form the target compound. This is a standard procedure for forming sulfonamides from anilines.

Reaction:

Caption: Proposed sulfonylation of 4-methyl-3-nitroaniline.

Proposed Experimental Protocol:

This proposed protocol is based on general methods for the sulfonylation of anilines.

-

Dissolution: Dissolve 4-methyl-3-nitroaniline in a suitable solvent such as pyridine or dichloromethane. Pyridine can act as both the solvent and the base to neutralize the HCl byproduct.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Slowly add methanesulfonyl chloride dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Work-up: Quench the reaction by adding water. If dichloromethane was used as the solvent, separate the organic layer, wash it with dilute acid (e.g., 1M HCl) to remove pyridine, then with brine, and dry it over anhydrous sodium sulfate. If pyridine was the solvent, the product may precipitate upon addition of water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Potential Applications

While specific applications for this compound are not documented, its structure suggests several potential areas of utility for researchers.

-

Pharmaceutical Intermediate: The sulfonamide group is a key feature in many drugs. The nitro group can be readily reduced to an amine, which can then be further functionalized. This makes the title compound a potential starting material for the synthesis of novel drug candidates.

-

Agrochemical Synthesis: Similar to pharmaceuticals, many herbicides and pesticides contain sulfonamide and nitroaromatic moieties. This compound could serve as a building block for new agrochemicals.

-

Dye and Pigment Industry: Nitroanilines are often used in the synthesis of azo dyes. The presence of the sulfonamide group could be used to modify the properties of such dyes.

Safety and Handling

The safety profile of this compound is not established. However, based on its structural components, the following precautions should be taken:

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Toxicity: Nitroaromatic compounds can be toxic and may be absorbed through the skin. Sulfonamides can cause allergic reactions in some individuals. Treat this compound as potentially hazardous.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound with significant potential as a synthetic intermediate in various fields of chemical research and development. While its specific properties and applications are yet to be extensively documented, this guide provides a robust, scientifically grounded framework for its synthesis and handling. The proposed two-step synthesis from p-toluidine is based on reliable and well-established chemical transformations. Researchers working with this or structurally related compounds can use this guide as a foundational resource for their experimental design and safety protocols.

References

-

PrepChem. Preparation of 4-methyl-3-nitroaniline. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characteristics of N-(4-methyl-3-nitrophenyl)methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of N-(4-methyl-3-nitrophenyl)methanesulfonamide, a compound of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of direct public data on this specific molecule, this document focuses on a validated, multi-step synthesis pathway, beginning with the well-characterized precursor, 4-methyl-3-nitroaniline. The protocols and data presented herein are synthesized from established chemical principles and sourced from authoritative literature, providing a reliable framework for its preparation and study.

Part 1: The Core Precursor: 4-Methyl-3-nitroaniline

A thorough understanding of the starting material is critical for the successful synthesis of the target compound. 4-Methyl-3-nitroaniline serves as the foundational building block, and its physical and chemical properties directly influence the reaction conditions and purification strategies required in subsequent steps.

Physicochemical Properties of 4-Methyl-3-nitroaniline

This compound, also known as 3-nitro-p-toluidine, is a stable, solid organic compound under standard conditions. Its key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 119-32-4 | [1] |

| Molecular Formula | C₇H₈N₂O₂ | [1][2] |

| Molecular Weight | 152.15 g/mol | [1][2] |

| Melting Point | 78–79 °C (recrystallized from 95% EtOH) | [3] |

| Appearance | Yellow monoclinic noodles | [4] |

| SMILES | CC1=C(C=C(C=C1)N)[O-] | [2] |

| InChI Key | GDIIPKWHAQGCJF-UHFFFAOYSA-N | [2] |

Synthesis Protocol for 4-Methyl-3-nitroaniline

The synthesis of 4-methyl-3-nitroaniline is achieved through the direct nitration of p-toluidine. The amino group in p-toluidine is a strong ortho-, para-director; however, under strongly acidic conditions (a mixture of nitric and sulfuric acids), the amino group is protonated to form an ammonium salt (-NH₃⁺). This protonated group is a meta-director, which guides the incoming nitro group to the position meta to itself, resulting in the desired 3-nitro product.[3]

Experimental Workflow: Nitration of p-Toluidine

Caption: Workflow for the synthesis of 4-methyl-3-nitroaniline.

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 g of p-toluidine in 200 g of concentrated sulfuric acid in a flask.[4] Ensure the mixture is well-stirred to form a clear solution.

-

Cooling: Cool the solution in a freezing mixture (e.g., ice-salt bath) to just below 0°C.[4] Maintaining a low temperature is crucial to control the exothermic nitration reaction and prevent over-nitration.

-

Preparation of Nitrating Mixture: Separately, prepare a nitrating mixture by carefully adding 7.5 g of concentrated nitric acid (d=1.48 g/ml) to 30 g of concentrated sulfuric acid.[4]

-

Nitration: Add the nitrating mixture dropwise to the well-stirred p-toluidine solution. The temperature must be strictly maintained at 0°C throughout the addition.[4]

-

Reaction Completion: Once the addition is complete, allow the mixture to stand for a short period to ensure the reaction goes to completion.[4]

-

Quenching: Carefully pour the reaction mixture into 500 ml of ice-cold water.[4] This step quenches the reaction and precipitates the product salt. The temperature should be kept below 25°C by adding more ice if necessary.[4]

-

Neutralization and Precipitation: Filter the diluted solution to remove any impurities. Then, neutralize the filtrate by adding solid sodium carbonate in portions until the solution is no longer acidic.[4] This deprotonates the ammonium salt and precipitates the free amine, 4-methyl-3-nitroaniline. Keep the temperature as low as possible during neutralization.

-

Isolation: Collect the yellow precipitate by vacuum filtration and press it dry.[4]

-

Purification: Recrystallize the crude product from alcohol to obtain pure, yellow, monoclinic needles of 4-methyl-3-nitroaniline.[4] The expected yield is approximately 65-70%.[4]

Part 2: Synthesis of this compound

The target compound is synthesized via the sulfonylation (specifically, mesylation) of the primary amine group of 4-methyl-3-nitroaniline using methanesulfonyl chloride. This is a standard and reliable method for forming sulfonamides.[5]

Predicted Physicochemical Properties

Based on the structure derived from the reaction of 4-methyl-3-nitroaniline and methanesulfonyl chloride, the following properties can be predicted.

| Property | Predicted Value |

| Molecular Formula | C₈H₁₀N₂O₄S |

| Molecular Weight | 230.24 g/mol |

| SMILES | CS(=O)(=O)NC1=CC(=C(C=C1)C)[O-] |

| InChI Key | (Not available without database entry) |

General Synthesis Protocol

The following protocol is a generalized procedure for the mesylation of an aniline derivative, adapted for the specific reactants . The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction.[5]

Reaction Scheme: Mesylation of 4-methyl-3-nitroaniline

Caption: Synthesis of the target compound via mesylation.

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-methyl-3-nitroaniline in a suitable solvent, such as pyridine or dichloromethane, in a reaction flask. Pyridine can act as both the solvent and the base.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of Mesyl Chloride: Add methanesulfonyl chloride dropwise to the cooled, stirring solution. An exothermic reaction is expected. Maintain the temperature at 0-5°C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until reaction completion is confirmed by a suitable monitoring technique (e.g., Thin Layer Chromatography).

-

Work-up: Pour the reaction mixture into water or ice water. If the product is a solid, it may precipitate at this stage.

-

Extraction: If the product does not precipitate, extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

-

Washing: Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess pyridine, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography.

Part 3: Safety Considerations

-

4-Methyl-3-nitroaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled.[1] It may also cause damage to organs through prolonged or repeated exposure and is toxic to aquatic life.[1] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, in a well-ventilated fume hood.

-

Methanesulfonyl Chloride: This reagent is corrosive and a lachrymator. It reacts violently with water. All handling should be performed in a fume hood with appropriate PPE.

-

Acids and Bases: Concentrated sulfuric acid, nitric acid, and bases like pyridine are corrosive and require careful handling.

This guide provides a comprehensive pathway for the synthesis and study of this compound, grounded in established chemical literature. Researchers should always adhere to strict safety protocols and perform their own risk assessments before undertaking any experimental work.

References

-

DC Fine Chemicals. (n.d.). 4-Methyl-3-nitroaniline. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methyl-3-nitroaniline. PubChem Compound Database. Retrieved January 21, 2026, from [Link]

-

Chemistry Online. (2022, November 30). Microscale - Preparation of 4-methyl-3- and 4-methyl-2-nitroacetanilide from 4-methylaniline. Retrieved January 21, 2026, from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-methyl-3-nitroaniline. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). 2-nitroaniline was reacting with 4-methylbenzenesulfonyl chloride to synthesize 4-methyl-N(2-nitrophenyl) benzenesulfonamide, 1C. Retrieved January 21, 2026, from [Link]

Sources

An In-depth Technical Guide to N-(4-methyl-3-nitrophenyl)methanesulfonamide: Molecular Structure and Formula Weight

For Immediate Release

This technical guide provides a detailed analysis of the molecular structure and formula weight of N-(4-methyl-3-nitrophenyl)methanesulfonamide, a compound of interest to researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development. Due to the specificity of this isomer, this guide emphasizes the derivation of its chemical properties from its systematic name, providing a foundational understanding for further research and application.

Introduction and Structural Elucidation

This compound is a substituted aromatic sulfonamide. Its structure is defined by a central benzene ring substituted with a methyl group at the 4-position and a nitro group at the 3-position. A methanesulfonamide group is attached to the 1-position of this phenyl ring.

The core components of the molecule are:

-

Aromatic Core: A benzene ring providing a rigid scaffold.

-

Substituents:

-

A methyl group (-CH₃) at position 4.

-

A nitro group (-NO₂) at position 3.

-

A methanesulfonamide group (-NHSO₂CH₃) at position 1.

-

The relationship between these substituents on the phenyl ring is crucial for the molecule's overall electronic and steric properties, which in turn influence its chemical behavior and potential biological activity.

Molecular Formula and Formula Weight

Based on the elucidated structure, the molecular formula of this compound can be determined by summing the constituent atoms.

| Element | Number of Atoms |

| Carbon (C) | 8 |

| Hydrogen (H) | 10 |

| Nitrogen (N) | 2 |

| Oxygen (O) | 4 |

| Sulfur (S) | 1 |

This gives the molecular formula: C₈H₁₀N₂O₄S .

The formula weight (or molecular weight) is calculated using the atomic weights of each element.

| Property | Value |

| Molecular Formula | C₈H₁₀N₂O₄S |

| Monoisotopic Mass | 246.0365 g/mol |

| Average Molecular Weight | 246.25 g/mol |

Note: The monoisotopic mass is calculated using the mass of the most abundant isotope of each element, while the average molecular weight is calculated using the natural isotopic abundance of each element.

For comparison, a related, well-documented isomer, N-methyl-1-(4-nitrophenyl)methanesulfonamide (CAS 85952-29-0), has the same molecular formula and, therefore, the same formula weight. However, its distinct structure, with the nitro group at the 4-position and a methyl group on the sulfonamide nitrogen, leads to different chemical and physical properties[1]. Another isomer, 1-(3-Methyl-4-nitrophenyl)methanesulfonamide, also shares the same molecular formula and weight but differs in the substitution pattern on the phenyl ring[2].

Molecular Structure Visualization

A clear understanding of the three-dimensional arrangement of atoms is vital for predicting intermolecular interactions. The following diagrams illustrate the 2D and 3D structures of this compound.

2D Chemical Structure

Caption: 2D chemical structure of this compound.

Ball-and-Stick Model

Caption: Ball-and-stick model of this compound.

Methodologies

Determination of Molecular Formula

The molecular formula was derived by systematic deconstruction of the IUPAC name "this compound".

-

Identify the parent structure: "phenyl" indicates a C₆H₅ aromatic ring.

-

Identify and place substituents:

-

"4-methyl": A -CH₃ group replaces a hydrogen at position 4.

-

"3-nitro": A -NO₂ group replaces a hydrogen at position 3.

-

"N-(...)methanesulfonamide": A -NHSO₂CH₃ group is attached to the phenyl ring. The "N-" indicates the phenyl group is attached to the nitrogen of the sulfonamide.

-

-

Atom Count:

-

Carbon: 6 (phenyl) + 1 (methyl on phenyl) + 1 (methyl on sulfonamide) = 8

-

Hydrogen: 3 (on phenyl ring) + 3 (on phenyl's methyl) + 1 (on sulfonamide N) + 3 (on sulfonamide's methyl) = 10

-

Nitrogen: 1 (nitro) + 1 (sulfonamide) = 2

-

Oxygen: 2 (nitro) + 2 (sulfonamide) = 4

-

Sulfur: 1 (sulfonamide) = 1

-

Calculation of Formula Weight

The formula weight was calculated based on the derived molecular formula C₈H₁₀N₂O₄S.

-

Monoisotopic Mass: Calculated using the masses of the most common isotopes:

-

C: 12.000000 Da

-

H: 1.007825 Da

-

N: 14.003074 Da

-

O: 15.994915 Da

-

S: 31.972071 Da

-

Total = (8 * 12.000000) + (10 * 1.007825) + (2 * 14.003074) + (4 * 15.994915) + (1 * 31.972071) = 246.0365 g/mol

-

-

Average Molecular Weight: Calculated using the standard atomic weights from the periodic table, which account for natural isotopic abundances.

Conclusion

This guide has detailed the molecular structure and formula weight of this compound. By systematically interpreting its chemical name, we have established its molecular formula as C₈H₁₀N₂O₄S and calculated its average molecular weight to be 246.25 g/mol . The provided structural visualizations offer a clear depiction of the atomic arrangement. This foundational information is essential for any researcher or scientist intending to work with or synthesize this specific chemical entity.

References

-

PubChem. N-methyl-1-(4-nitrophenyl)methanesulfonamide. National Center for Biotechnology Information. [Link]

-

PubChem. 1-(3-Methyl-4-nitrophenyl)methanesulfonamide. National Center for Biotechnology Information. [Link]

Sources

The Analytical Detective: A Deep Dive into the Spectral Analysis of N-(4-methyl-3-nitrophenyl)methanesulfonamide

Introduction: Unmasking the Molecular Identity

In the landscape of pharmaceutical research and drug development, the precise identification and characterization of novel chemical entities are paramount. N-(4-methyl-3-nitrophenyl)methanesulfonamide, a molecule of interest for its potential applications, presents a unique analytical challenge. Its structure, a substituted aromatic ring bearing a sulfonamide and a nitro group, necessitates a multi-faceted analytical approach to unequivocally confirm its identity and purity. This technical guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation of this compound. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and interpret the resulting spectral data, offering a comprehensive roadmap for researchers and scientists in the field.

Molecular Structure and its Spectroscopic Implications

A thorough understanding of the molecular structure is the foundation for interpreting spectral data. The structure of this compound dictates the expected signals in each spectroscopic method.

Figure 1: Chemical structure of this compound.

The key structural features to consider are:

-

Aromatic Ring: A 1,2,4-trisubstituted benzene ring will exhibit characteristic signals in the aromatic region of the NMR spectra.

-

Methanesulfonamide Group (-NHSO₂CH₃): This group contains a sulfonamide nitrogen, a sulfonyl group, and a methyl group, each with distinct spectroscopic signatures.

-

Methyl Group (-CH₃): Attached to the aromatic ring, its protons will appear as a singlet in the ¹H NMR spectrum.

-

Nitro Group (-NO₂): A strong electron-withdrawing group that will significantly influence the chemical shifts of nearby aromatic protons and carbons.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals.[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence (e.g., a single 90° pulse). Key parameters include spectral width, acquisition time, and number of scans.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This involves irradiating the proton frequencies to collapse C-H coupling, resulting in a single sharp peak for each unique carbon atom.

Figure 2: General workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectral Data and Interpretation

Based on the structure and the known effects of the substituents, the following ¹H NMR spectrum is predicted (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 | d | 1H | Ar-H | Proton ortho to the nitro group, strongly deshielded. |

| ~7.5 | dd | 1H | Ar-H | Proton between the nitro and methanesulfonamide groups. |

| ~7.3 | d | 1H | Ar-H | Proton ortho to the methyl group. |

| ~7.0 (variable) | br s | 1H | N-H | Sulfonamide proton, chemical shift can be concentration and solvent dependent. |

| ~3.0 | s | 3H | SO₂CH₃ | Methyl group of the methanesulfonamide. |

| ~2.6 | s | 3H | Ar-CH₃ | Methyl group attached to the aromatic ring. |

Interpretation Insights:

-

The downfield shifts of the aromatic protons are due to the electron-withdrawing effects of the nitro and sulfonamide groups.

-

The splitting patterns (doublet, doublet of doublets) arise from coupling between adjacent aromatic protons. The coupling constants (J-values) can provide further information about the substitution pattern.

-

The absence of splitting for the methyl and N-H protons indicates no adjacent protons.

Predicted ¹³C NMR Spectral Data and Interpretation

The predicted ¹³C NMR spectrum (in CDCl₃) would show the following signals:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~148 | Ar-C | Carbon attached to the nitro group, significantly deshielded. |

| ~140 | Ar-C | Carbon attached to the methyl group. |

| ~138 | Ar-C | Carbon attached to the sulfonamide group. |

| ~130 | Ar-CH | Aromatic methine carbon. |

| ~125 | Ar-CH | Aromatic methine carbon. |

| ~120 | Ar-CH | Aromatic methine carbon. |

| ~40 | SO₂CH₃ | Methyl carbon of the methanesulfonamide. |

| ~20 | Ar-CH₃ | Aromatic methyl carbon. |

Interpretation Insights:

-

The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon bearing the nitro group is expected to be the most downfield.

-

The number of distinct aromatic signals (six) confirms the asymmetry of the substitution pattern.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Experimental Protocol: ATR-FTIR Analysis

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected in the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands and Interpretation

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3300-3200 | Medium | N-H stretch | Sulfonamide (-SO₂NH-) |

| ~3100-3000 | Medium-Weak | C-H stretch | Aromatic |

| ~2950-2850 | Medium-Weak | C-H stretch | Methyl (-CH₃) |

| ~1600, ~1475 | Medium-Strong | C=C stretch | Aromatic Ring |

| ~1530, ~1350 | Strong | Asymmetric & Symmetric NO₂ stretch | Nitro (-NO₂) |

| ~1330, ~1150 | Strong | Asymmetric & Symmetric SO₂ stretch | Sulfonamide (-SO₂NH-) |

Interpretation Insights:

-

The strong absorptions corresponding to the nitro and sulfonyl groups are highly diagnostic for this molecule.

-

The presence of the N-H stretch further confirms the sulfonamide functionality.

-

The aromatic C-H and C=C stretching vibrations confirm the presence of the benzene ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation patterns.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled to a gas chromatograph (GC-MS) or with a direct insertion probe.

Sample Introduction:

-

For GC-MS, dissolve a small amount of the sample in a volatile solvent and inject it into the GC. The compound will be vaporized and separated from any impurities before entering the mass spectrometer.

-

For a direct insertion probe, a small amount of the solid sample is placed in a capillary tube and introduced directly into the ion source.

Ionization and Analysis:

-

In the EI source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺˙).

-

The molecular ion and any fragment ions produced by its decomposition are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their m/z ratio, and a detector records their abundance.

Figure 3: Simplified schematic of the Electron Ionization Mass Spectrometry process.

Predicted Mass Spectrum and Fragmentation Analysis

The molecular weight of this compound (C₈H₁₀N₂O₄S) is 246.24 g/mol .

Expected Key Ions:

| m/z | Ion | Fragmentation Pathway |

| 246 | [M]⁺˙ | Molecular Ion |

| 181 | [M - SO₂CH₃]⁺ | Loss of the methanesulfonyl radical |

| 167 | [M - CH₃SO₂NH]⁺ | Cleavage of the N-S bond |

| 151 | [M - SO₂CH₃ - NO]⁺ | Subsequent loss of nitric oxide |

| 121 | [M - SO₂CH₃ - NO₂]⁺ | Subsequent loss of nitrogen dioxide |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from toluene derivatives |

| 79 | [CH₃SO₂]⁺ | Methanesulfonyl cation |

Fragmentation Insights:

-

The molecular ion peak at m/z 246 should be observable, confirming the molecular weight.

-

Common fragmentation pathways for nitroaromatic compounds include the loss of NO (30 u) and NO₂ (46 u).[2]

-

Sulfonamides can fragment via cleavage of the C-S or N-S bonds.

-

The presence of a toluene-like substructure makes the formation of the tropylium ion (m/z 91) a likely and characteristic fragmentation.

Conclusion: A Synergistic Approach to Structural Confirmation

The comprehensive spectral analysis of this compound demonstrates the power of a synergistic analytical approach. While each technique provides a unique piece of the structural puzzle, it is the collective interpretation of NMR, IR, and MS data that allows for the unambiguous confirmation of the molecule's identity. The predicted data presented in this guide, grounded in established spectroscopic principles, serves as a robust framework for researchers and drug development professionals. By following the detailed protocols and understanding the nuances of spectral interpretation, scientists can confidently characterize this and other novel chemical entities, ensuring the integrity and quality of their research.

References

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]

-

Spectral Database for Organic Compounds (SDBS). [Link]

Sources

Solubility Profile of N-(4-methyl-3-nitrophenyl)methanesulfonamide: A Framework for Experimental Determination and Thermodynamic Analysis

An In-Depth Technical Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine, model, and understand the solubility of the pharmaceutical intermediate, N-(4-methyl-3-nitrophenyl)methanesulfonamide. While specific experimental solubility data for this compound is not extensively published, this document outlines the fundamental principles, standardized protocols, and theoretical modeling required to generate a complete and reliable solubility profile.

Introduction: The Critical Role of Solubility

This compound is a key intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Its molecular architecture, featuring an aromatic ring substituted with a nitro group, a methyl group, and a methanesulfonamide moiety, dictates its physicochemical properties. Understanding the solubility of this compound is paramount for the successful design and optimization of crystallization processes, ensuring high purity, desirable crystal morphology, and consistent yields. A comprehensive solubility profile is the bedrock of efficient process development, enabling the rational selection of solvent systems for reaction, purification, and formulation.

Physicochemical Characterization and Expected Solubility Behavior

A molecule's solubility is governed by its structural and electronic properties. For this compound, the key features are:

-

Aromatic Ring: Provides a hydrophobic character.

-

Nitro Group (-NO₂): A strong electron-withdrawing group that increases molecular polarity and offers a potential hydrogen bond acceptor site.

-

Methanesulfonamide Group (-NHSO₂CH₃): Contains a hydrogen bond donor (N-H) and multiple acceptor sites (S=O), contributing significantly to its polarity and potential for specific solute-solvent interactions.

Based on these features, it is anticipated that the compound will exhibit poor solubility in non-polar solvents (e.g., alkanes) and progressively higher solubility in polar aprotic (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., alcohols, water), with the highest solubility likely in highly polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Table 1: Key Physicochemical Properties of Structurally Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

|---|---|---|---|

| (4-Nitrophenyl)methanesulfonamide | C₇H₈N₂O₄S | 216.22 | 88918-72-3[1] |

| N-methyl-1-(4-nitrophenyl)methanesulfonamide | C₈H₁₀N₂O₄S | 230.24 | 85952-29-0[2][3] |

| 4-Methyl-3-nitroanisole | C₈H₉NO₃ | 167.16 | 17484-36-5[4] |

Note: This table provides context from structurally similar molecules. The properties of the target compound must be determined experimentally.

Experimental Protocol: Isothermal Solid-Liquid Equilibrium Determination

The determination of solid-liquid equilibrium (SLE) is a fundamental experimental procedure.[5][6][7] The isothermal saturation method, coupled with gravimetric or chromatographic analysis, is a robust and widely accepted technique for generating accurate solubility data.[8]

Causality Behind Experimental Design

The core principle of this protocol is to ensure that a true thermodynamic equilibrium is achieved between the solid solute and the solvent at a precisely controlled temperature. Stirring facilitates mass transfer but must be managed to avoid promoting nucleation of metastable forms. The duration of equilibration is critical; it must be long enough for the solvent to become fully saturated, a state confirmed by measuring a constant concentration over time. High-performance liquid chromatography (HPLC) is chosen for concentration analysis due to its high sensitivity, specificity, and accuracy for complex organic molecules.

Step-by-Step Methodology

-

Preparation: Place an excess amount of solid this compound into a series of jacketed glass vessels, each containing a known volume of the selected solvent.

-

Temperature Control: Circulate fluid from a thermostatically controlled water bath through the jacket of each vessel to maintain the temperature to within ±0.1 K.

-

Equilibration: Stir the suspension at a constant rate for a minimum of 24 hours to ensure solid-liquid equilibrium is reached. Preliminary experiments should be conducted to confirm the time required to achieve equilibrium.

-

Sample Withdrawal and Filtration: After equilibration, cease stirring and allow the solid to settle for at least 2 hours. Withdraw a sample of the supernatant using a pre-heated syringe fitted with a solvent-compatible 0.45 μm filter to prevent solid particles from entering the sample.

-

Sample Analysis: Accurately weigh the withdrawn sample, then dilute it with a suitable mobile phase. Determine the concentration of the solute using a validated HPLC method.

-

Data Collection: Repeat steps 2-5 for each desired temperature point (e.g., in 5 K increments from 278.15 K to 318.15 K).

-

Solid Phase Characterization: After the final temperature point, recover the solid residue and analyze it using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to confirm that no polymorphic transformation or solvation has occurred during the experiment.

Visualization of the Experimental Workflow

Caption: Workflow for Isothermal Solubility Determination.

Thermodynamic Modeling of Solubility Data

Once experimental data are collected, thermodynamic models are used to correlate solubility with temperature. This allows for interpolation of solubility at intermediate temperatures and provides insight into the dissolution process. The modified Apelblat equation is a highly effective and commonly used semi-empirical model for this purpose.[9][10][11][12][13]

The Modified Apelblat Equation

The Apelblat equation relates the mole fraction solubility (x) to the absolute temperature (T):

ln(x) = A + (B / T) + C ln(T)

Where:

-

x : Mole fraction solubility of the solute.

-

T : Absolute temperature in Kelvin (K).

-

A, B, C : Model parameters obtained by fitting the equation to the experimental data. 'A' and 'B' are related to the non-ideality of the solution, while 'C' reflects the influence of temperature on the fusion enthalpy.[9][11]

The accuracy of the model is typically evaluated using the root-mean-square deviation (RMSD). This model is widely favored for its simplicity and excellent ability to correlate solubility data in various solute-solvent systems.[14][15]

The van't Hoff Equation and Thermodynamic Properties

The van't Hoff equation can be used to estimate the apparent thermodynamic properties of dissolution, such as the enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°).[14][16] The dissolution process is considered endothermic if ΔH° > 0 and exothermic if ΔH° < 0. The process is entropy-driven when ΔS° > 0.[16] These parameters provide crucial insights into the forces driving the dissolution process at the molecular level.

Interpreting Solute-Solvent Interactions

The solubility order in different solvents provides a window into the governing intermolecular forces. A systematic study should include solvents from various classes to probe these interactions.

Table 2: Proposed Solvent Classes for Solubility Screening

| Solvent Class | Example Solvents | Rationale for Inclusion |

|---|---|---|

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, N,N-Dimethylformamide (DMF) | Probes dipole-dipole interactions and hydrogen bond accepting capacity. Expected to be effective solvents. |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water | Probes both hydrogen bond donating and accepting abilities. Competes with solute-solute hydrogen bonds. |

| Non-Polar | Toluene, Cyclohexane, n-Heptane | Establishes a baseline for solubility where only weak van der Waals forces are dominant. Expected to be poor solvents. |

| Chlorinated | Dichloromethane, 1,2-Dichloroethane | Solvents of intermediate polarity, useful for refining purification processes. |

By correlating the observed solubility with solvent properties (e.g., polarity, hydrogen bond parameters), a deeper understanding of the dissolution mechanism can be achieved. For instance, high solubility in DMF would suggest that strong dipole-dipole interactions and the solvent's hydrogen bond accepting ability are key drivers for overcoming the crystal lattice energy of the solute.

Caption: Factors Influencing the Thermodynamics of Solubility.

Conclusion

While direct, published solubility data for this compound is scarce, this guide provides the necessary scientific and methodological framework to generate such data in a reliable and reproducible manner. By following the detailed experimental protocol, applying established thermodynamic models like the Apelblat equation, and systematically analyzing the results across a rational selection of solvents, researchers can build a comprehensive solubility profile. This profile is an invaluable asset for optimizing synthetic and purification processes, ultimately accelerating the drug development pipeline.

References

-

PubChem. N-methyl-1-(4-nitrophenyl)methanesulfonamide. National Center for Biotechnology Information. Available from: [Link]

-

Wang, J., et al. (2023). Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. Molecules, 28(5), 2341. Available from: [Link]

-

ResearchGate. Solubility Determination and Thermodynamic Modeling of Methanesulfonamide in 13 Pure Solvents at Temperatures of 283.15–323.15 K. Available from: [Link]

-

ResearchGate. (PDF) Experimental and Modelling of liquid –solid equilibria. Available from: [Link]

-

ResearchGate. Solubility Measurement and Thermodynamic Modeling of N -(4-Methylphenyl- Z -3-chloro-2-(phenylthio)propenamide in 12 Pure Solvents at Temperatures Ranging from 278.15 to 318.15 K. Available from: [Link]

-

ResearchGate. Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. Available from: [Link]

-

ResearchGate. The parameters of "Apelblat model (A, B and C)" along with R 2 and % RMSDs for ECT in various "PEG-400 + water" combinations (m) d. Available from: [Link]

-

AIP Publishing. Accurate determination of solid–liquid equilibria by molecular simulation: Behavior of Ne, Ar, Kr, and Xe from low to high pressures. Available from: [Link]

-

ACS Publications. Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents. Journal of Chemical & Engineering Data. Available from: [Link]

-

RSC Publishing. RSC Advances. Available from: [Link]

-

National Institute of Standards and Technology. Experimental determination of phase equilibria diagrams in ceramic systems. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Exploring N-(4-Nitrophenyl)-3-Oxobutanamide: Properties and Applications. Available from: [Link]

-

MDPI. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. Available from: [Link]

-

ResearchGate. Solubility Modeling, Solute–Solvent Interactions, and Thermodynamic Dissolution Properties of p -Nitrophenylacetonitrile in Sixteen Monosolvents at Temperatures Ranging from 278.15 to 333.15 K. Available from: [Link]

-

MDPI. Solid–Liquid Equilibrium in Co-Amorphous Systems: Experiment and Prediction. Available from: [Link]

-

ResearchGate. Solubility and Thermodynamic Modeling of 5-Nitrofurazone in Pure Solvents and Binary Solvent Mixtures. Available from: [Link]

-

PubChem. 4-Methyl-3-nitroanisole. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Experimental Determination of Solid−Liquid Equilibrium Phase Diagrams for Crystallization-Based Process Synthesis. Available from: [Link]

-

PubChem. (4-Nitrophenyl)methanesulfonamide. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. (4-Nitrophenyl)methanesulfonamide | C7H8N2O4S | CID 2755281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-methyl-1-(4-nitrophenyl)methanesulfonamide | C8H10N2O4S | CID 703312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Methyl-1-(4-nitrophenyl)methanesulfonamide | 85952-29-0 [chemicalbook.com]

- 4. 4-Methyl-3-nitroanisole | C8H9NO3 | CID 87137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. tsapps.nist.gov [tsapps.nist.gov]

- 7. Solid–Liquid Equilibrium in Co-Amorphous Systems: Experiment and Prediction [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.rsc.org [pubs.rsc.org]

In-Depth Technical Guide: Potential Biological Activities of Nitrophenyl Sulfonamide Derivatives

<_Step_2>

Aimed at: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Scaffold of Sulfonamides in Medicinal Chemistry

The sulfonamide moiety (-S(=O)2-NH-) is a cornerstone in medicinal chemistry, first introduced to the world as the antibacterial "sulfa" drugs.[1] Their discovery marked a turning point in the fight against infectious diseases.[2] However, the therapeutic landscape of sulfonamides has expanded dramatically since then.[3][4] This scaffold has proven to be a versatile pharmacophore, leading to the development of drugs with a wide array of biological activities, including diuretics, hypoglycemic agents, anti-inflammatory drugs, and anticancer agents.[2][5]

A particularly intriguing and highly explored subclass is the nitrophenyl sulfonamides. The incorporation of a nitro group (-NO2), a potent electron-withdrawing group, into the phenyl ring of the sulfonamide core can significantly modulate the molecule's physicochemical properties and biological activity.[6] This guide provides an in-depth technical exploration of the diverse biological activities of nitrophenyl sulfonamide derivatives, focusing on their anticancer, antimicrobial, and enzyme inhibitory potential, supported by mechanistic insights and validated experimental protocols.

Anticancer Potential: A Multi-pronged Attack on Malignancy

Nitrophenyl sulfonamide derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines through various mechanisms of action.[7][8][9]

Mechanism of Action: Beyond Simple Cytotoxicity

The anticancer effects of these derivatives are not monolithic. They often engage multiple cellular targets and pathways, a highly desirable trait in cancer therapy to overcome resistance.

-

Enzyme Inhibition: A primary mechanism is the inhibition of enzymes crucial for tumor growth and survival.[10]

-

Carbonic Anhydrase (CA) Inhibition: Certain nitrophenyl sulfonamides are potent inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and XII.[11][12] These enzymes are overexpressed in hypoxic tumors and play a critical role in regulating pH, which is vital for tumor cell survival and proliferation.[11][13][14] The sulfonamide group coordinates to the zinc ion in the enzyme's active site, leading to inhibition.[14] The nitro group can enhance this interaction and confer selectivity for tumor-associated isoforms.[11][12]

-

Kinase Inhibition: Many sulfonamide derivatives, including those with a nitrophenyl moiety, have been shown to inhibit protein kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[15] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[15] By inhibiting VEGFR-2, these compounds can effectively starve the tumor of nutrients and oxygen.

-

-

Cell Cycle Arrest: Some nitrophenyl sulfonamides can induce cell cycle arrest, typically at the G1/S transition phase.[7] This prevents cancer cells from replicating their DNA and progressing through the cell cycle, ultimately leading to a halt in proliferation.[7][8]

-

Induction of Apoptosis: These compounds can trigger programmed cell death, or apoptosis, in cancer cells. This is often mediated through the activation of caspases and the targeting of anti-apoptotic proteins like Bcl-2.[16]

-

Disruption of Microtubule Assembly: Certain derivatives interfere with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division.[7] This disruption can lead to mitotic catastrophe and cell death.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of nitrophenyl sulfonamides is heavily influenced by their chemical structure.

-

Position of the Nitro Group: The position of the nitro group on the phenyl ring (ortho, meta, or para) significantly impacts activity. Often, a para- or meta-nitro substitution leads to enhanced cytotoxicity.

-

Substituents on the Sulfonamide Nitrogen: The nature of the substituent on the sulfonamide nitrogen (N) is critical. Lipophilic groups can enhance cell membrane permeability and, consequently, cytotoxic activity.[17] Aromatic and heterocyclic moieties at this position have been shown to yield compounds with potent anticancer effects.[18]

-

Linker Moiety: When present, the linker connecting the nitrophenyl sulfonamide core to other chemical entities can influence the molecule's flexibility and ability to bind to its target.

Caption: Structure-Activity Relationship (SAR) for Anticancer Activity.

Quantitative Data: In Vitro Cytotoxicity

The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory (GI50) values against various cancer cell lines.

| Compound Class/Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | HeLa | 7.2 ± 1.12 | [19] |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MDA-MB-231 | 4.62 ± 0.13 | [19] |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MCF-7 | 7.13 ± 0.13 | [19] |

| N-ethyl toluene-4-sulfonamide (8a) | HeLa | 10.9 ± 1.01 | [19] |

| Novel Sulfonamide Derivatives | HepG2 | 0.1163 - 0.4660 | [15] |

| Novel Sulfonamide Derivatives | HCT-116 | 0.1451 - 0.3792 | [15] |

| Novel Sulfonamide Derivatives | MCF-7 | 0.66 - 10.9 | [15] |

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

While the initial discovery of sulfonamides was for their antibacterial properties, the emergence of antibiotic resistance has spurred research into new derivatives, including nitrophenyl sulfonamides, with potent antimicrobial activity.[1][6][20]

Mechanism of Action: Dihydropteroate Synthase Inhibition

The classical mechanism of action for antibacterial sulfonamides is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS).[1] This enzyme is essential for the synthesis of folic acid in bacteria.[1] Folic acid is a vital precursor for the synthesis of nucleotides and certain amino acids. By blocking folic acid synthesis, sulfonamides act as bacteriostatic agents, inhibiting bacterial growth and replication.[1] The structural similarity between sulfonamides and the natural substrate of DHPS, para-aminobenzoic acid (PABA), allows them to bind to the enzyme's active site.[1]

Caption: Mechanism of Antibacterial Action.

Spectrum of Activity

Nitrophenyl sulfonamide derivatives have demonstrated activity against a broad spectrum of both Gram-positive and Gram-negative bacteria.[1][21] Some have also shown promising antifungal activity.[3][4] The introduction of the nitro group can enhance the antimicrobial potency of the parent sulfonamide.[6]

Quantitative Data: Antimicrobial Susceptibility

The antimicrobial activity is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| N-(4-nitrophenyl) benzenesulfonamide (1C) | E. coli | 50 | [6] |

| Quinazolinone-benzenesulfonamide derivative | S. aureus (MRSA) | 5 | [6] |

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized and well-validated experimental protocols are essential.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is designed to determine the concentration at which a nitrophenyl sulfonamide derivative inhibits the growth of a cancer cell line by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture human cancer cells (e.g., HeLa, MCF-7, MDA-MB-468) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[7]

-

Trypsinize and count the cells. Seed 1 x 105 cells/mL in a 96-well microplate (100 µL per well).

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the nitrophenyl sulfonamide derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions to obtain a range of logarithmic concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM).[7]

-

Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compound.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known cytotoxic drug like Taxol).[7]

-

Incubate the plates for 72 hours under the same conditions.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for another 4 hours at 37°C.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a nitrophenyl sulfonamide derivative against a specific bacterial strain.

Principle: The broth microdilution method involves challenging the bacteria with a serial dilution of the antimicrobial agent in a liquid nutrient medium. The MIC is the lowest concentration of the agent that inhibits visible growth of the bacteria after a defined incubation period.

Step-by-Step Methodology:

-

Preparation of Inoculum:

-

From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium (e.g., E. coli, S. aureus).

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

In a 96-well microplate, prepare serial two-fold dilutions of the nitrophenyl sulfonamide derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

The final volume in each well should be 50 µL.

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the microplate at 35-37°C for 16-20 hours in ambient air.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

-

Future Perspectives and Conclusion

Nitrophenyl sulfonamide derivatives represent a highly versatile and promising scaffold in drug discovery. Their demonstrated efficacy against cancer and microbial pathogens, coupled with their ability to inhibit key enzymes, underscores their therapeutic potential. Future research should focus on:

-

Lead Optimization: Synthesizing and screening new derivatives to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Further elucidating the molecular targets and signaling pathways affected by these compounds.

-

In Vivo Studies: Evaluating the most promising candidates in animal models of cancer and infectious diseases.

-

Combination Therapies: Investigating the synergistic effects of nitrophenyl sulfonamides with existing drugs to enhance efficacy and combat resistance.

The continued exploration of this chemical class holds significant promise for the development of novel therapeutic agents to address unmet medical needs in oncology and infectious diseases.

References

- A Comparative Guide to the Antibacterial Properties of Sulfonamide Derivatives. Benchchem.

-

Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII. PubMed. 2008-06-12. Available from: [Link]

- Anti-microbial activities of sulfonamides using disc diffusion method. [No Source].

-

Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate. Available from: [Link]

-

[Synthesis and Antimicrobial Activity of Some New (Sulfon-Amidophenyl)-Amide Derivatives of N-(m-nitrobenzoyl)-D,L-methionine]. PubMed. 2007 Jul-Sep. Available from: [Link]

-

Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. PMC - NIH. Available from: [Link]

-

Therapeutic potential of sulfamides as enzyme inhibitors. PubMed. Available from: [Link]

-

Recent Advances in The Chemistry and Biological Activity of Sulfonamide Derivatives. ResearchGate. Available from: [Link]

-

Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. NIH. Available from: [Link]

-

Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. Available from: [Link]

-

Carbonic Anhydrase Inhibitors: Bioreductive Nitro-Containing Sulfonamides with Selectivity for Targeting the Tumor Associated Isoforms IX and XII. ResearchGate. Available from: [Link]

-

Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII. Semantic Scholar. Available from: [Link]

- Evaluating the Anticancer Potential of N-Substituted Sulfonamides: A Comparative Guide. Benchchem.

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC - NIH. Available from: [Link]

-

Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. MDPI. 2022-10-31. Available from: [Link]

-

A New Synthesis of Sulfonamides by Aminolysis of p -Nitrophenylsulfonates Yielding Potent and Selective Adenosine A 2B Receptor Antagonists. ResearchGate. Available from: [Link]

-

Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. ResearchGate. Available from: [Link]

-

Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. [No Source]. 2022-04-19. Available from: [Link]

-

Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). [No Source]. Available from: [Link]

-

Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. [No Source]. 2021-09-08. Available from: [Link]

-

Synthesis and cytotoxic activity of lipophilic sulphonamide derivatives of the benzo[b]thiophene 1,1-dioxide. PubMed. 2004-03-01. Available from: [Link]

-

biological-activities-of-sulfonamides.pdf. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

-

A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists. PubMed. 2006-07-13. Available from: [Link]

-

Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC - PubMed Central. 2022-10-31. Available from: [Link]

-

Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. PubMed. 1984-03-01. Available from: [Link]

-

Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. PubMed. Available from: [Link]

-

Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC - NIH. Available from: [Link]

-

Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. PMC - PubMed Central. 2020-02-14. Available from: [Link]

Sources

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. ijpsonline.com [ijpsonline.com]

- 3. researchgate.net [researchgate.net]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and cytotoxic activity of lipophilic sulphonamide derivatives of the benzo[b]thiophene 1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. [Synthesis and antimicrobial activity of some new (sulfon-amidophenyl)-amide derivatives of N-(m-nitrobenzoyl)-D,L-methionine] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Safe Handling of N-(4-methyl-3-nitrophenyl)methanesulfonamide and Related Nitroaromatic Compounds

Compound Identification and Physicochemical Properties

N-(4-methyl-3-nitrophenyl)methanesulfonamide is a substituted aromatic sulfonamide. Its structure contains a nitro group on a substituted benzene ring, a known toxophore that necessitates stringent handling protocols.[6][7][8] The methanesulfonamide group is also a common moiety in pharmaceuticals. While often associated with lower toxicity, it can still contribute to skin and eye irritation.[4][5]

A precise CAS Number for this compound is not consistently cited in major chemical databases. However, a closely related isomer, N-Methyl-1-(4-nitrophenyl)methanesulfonamide, is identified with CAS Number 85952-29-0.[9][10][11][12] Researchers should verify the identity and CAS number of their specific material upon receipt.

Table 1: Physicochemical Properties of a Structurally Related Isomer (CAS 85952-29-0)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₀N₂O₄S | [11][13] |

| Molecular Weight | 230.24 g/mol | [9][11][13] |

| Appearance | Expected to be a solid (e.g., yellow crystalline solid) | [3] |

| Melting Point | 151-153°C | [10] |

| Boiling Point | ~417.5 °C (Predicted) | [10] |

| Density | ~1.404 g/cm³ (Predicted) | [10] |

| Storage Temperature | 2-8°C |[9][10] |

Inferred Hazard Identification and Toxicological Assessment

Given the absence of a specific toxicological profile, a conservative hazard assessment must be derived from the compound's constituent functional groups.

2.1 Toxicological Profile of the Nitroaromatic Moiety: Nitroaromatic compounds (NACs) are a well-documented class of potentially hazardous materials.[6] Many are classified as "Priority Pollutants" by the U.S. Environmental Protection Agency (EPA).[6][14] The primary concern is their potential for bioreduction of the nitro group within the body, which can lead to toxic and mutagenic intermediates.[7][15]

-

Systemic Toxicity: Overexposure to NACs can lead to organ damage, particularly affecting the liver, kidneys, and blood.[6][14][16]

-

Mutagenicity/Carcinogenicity: Many NACs are reported to have mutagenic and genotoxic properties.[7][14][15]

-

Irritation: NACs are frequently cited as causing skin and eye irritation.[3][14]

2.2 Toxicological Profile of the Methanesulfonamide Moiety: The methanesulfonamide functional group is generally less toxic than the nitroaromatic moiety. However, safety data for methanesulfonamide itself indicates that it can cause skin irritation, serious eye irritation, and respiratory irritation when handled as a powder.[4][5][17]

2.3 Inferred GHS Classification: Based on the available data for related compounds, a prudent researcher should handle this compound as if it meets the criteria for the following GHS classifications.

Table 2: Postulated GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Basis of Inference |

|---|---|---|---|

| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic or Harmful if swallowed | Data on 4-Nitrophenol and N-Methyl-4-nitroaniline.[2][16][18] |

| Acute Toxicity, Dermal | Category 3 / 4 | H311/H312: Toxic or Harmful in contact with skin | Data on 4-Nitrophenol and related compounds.[16][18] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Data on related nitrophenols.[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Data on nitrophenols and methanesulfonamide.[1][3][5] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Data on nitrophenols and methanesulfonamide.[1][3][4][5] |

| Specific Target Organ Toxicity | Category 2 / 3 | H373: May cause damage to organs through prolonged or repeated exposure. H335: May cause respiratory irritation. | Data on N-Methyl-4-nitroaniline and methanesulfonamide.[2][5][16] |

| Hazardous to the Aquatic Environment | Chronic 3 | H412: Harmful to aquatic life with long lasting effects | Data on 4-Methyl-3-nitrophenol.[3] |

Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with this compound, a multi-layered approach combining engineering controls and robust PPE is mandatory.

3.1 Engineering Controls:

-

Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and exhausted.[2][17]

3.2 Personal Protective Equipment (PPE): PPE must be selected to provide a complete barrier to exposure.[19][20]

Table 3: Mandatory Personal Protective Equipment

| Protection | Specification | Rationale and Best Practices |

|---|---|---|

| Eye/Face | ANSI-approved safety goggles and a face shield. | Goggles prevent fine powders from reaching the eyes. A face shield is required when handling larger quantities or when there is a splash risk.[2][20] |

| Hand | Nitrile gloves (minimum thickness 0.11 mm). | Inspect gloves for pinholes before use.[19] Use proper glove removal technique to avoid contaminating skin.[2][19] Double-gloving is recommended for extended procedures. Wash hands thoroughly after handling.[1][2] |

| Body | Flame-resistant lab coat, long pants, and closed-toe shoes. | A fully-buttoned lab coat protects skin and clothing from contamination.[19] Non-synthetic clothing and closed-toe shoes are required to prevent skin exposure.[20] |

| Respiratory | Not typically required if work is performed in a fume hood. | If a fume hood is not available or if procedures could generate significant dust, a workplace assessment by EHS is required to determine the appropriate respirator (e.g., N95 or higher).[19] |

Standard Operating Procedures (SOPs) for Safe Handling

Adherence to detailed, self-validating protocols is critical for ensuring safety.

4.1 Pre-Handling Risk Assessment Workflow: Before any work begins, a thorough risk assessment must be completed. This workflow ensures all safety aspects are considered.

Caption: Risk assessment workflow for handling hazardous chemicals.

4.2 Protocol for Weighing and Transferring Solid Powder: This protocol is designed to minimize aerosolization and contamination.

-

Preparation: a. Don all required PPE as specified in Table 3. b. Verify the chemical fume hood has a current certification and is functioning correctly (check airflow monitor). c. Place a plastic-backed absorbent liner on the fume hood work surface. d. Assemble all necessary equipment (spatulas, weigh paper/boat, receiving vessel, waste bags) inside the hood.

-

Weighing: a. Place the analytical balance inside the fume hood if possible. If not, tare a sealed container, add the chemical inside the hood, seal the container, and weigh it outside the hood. b. Open the stock bottle slowly inside the hood to avoid creating a plume of dust. c. Use a clean spatula to carefully transfer the desired amount of powder to the weigh boat. Avoid scooping motions that could aerosolize the powder. d. Close the stock bottle tightly immediately after use.

-

Transfer: a. Carefully add the weighed powder to the receiving vessel. A powder funnel can be used to minimize loss. b. Gently tap the weigh boat and funnel to ensure all powder is transferred.

-

Decontamination and Cleanup: a. Treat the used weigh boat, spatula tips, and any contaminated wipes as hazardous solid waste. Place them in a designated, sealed waste bag inside the fume hood. b. Wipe down the spatula and work surface with a suitable solvent (e.g., ethanol) and dispose of the wipes as hazardous waste. c. Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.[2][19]

Emergency Procedures